molecular formula C11H20N2O4 B1499953 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 388108-90-5

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1499953
CAS RN: 388108-90-5
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-UHFFFAOYSA-N
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Description

“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid”, also known as “1-Boc-4-aminopiperidine-4-carboxylic acid” or “4-Amino-1-Boc-piperidine-4-carboxylic acid”, is an organic compound . It is a white solid and is commonly used as an intermediate in organic synthesis . The Boc (tert-butyloxycarbonyl) group is a protective group used to prevent the carboxylic acid group from reacting with other reagents .


Molecular Structure Analysis

The molecular formula of “4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is C11H20N2O4 . This compound has a molecular weight of 244.29 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” are not available, it’s known that the Boc group can be removed under acidic conditions, revealing the carboxylic acid group . This can be useful in peptide synthesis and other organic reactions .


Physical And Chemical Properties Analysis

“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a solid at room temperature . It has a melting point of 43.0 to 49.0 °C . It is soluble in methanol .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” has potential applications in the development of new pharmaceuticals. For instance, it has been used in the synthesis of SIRT2 inhibitors . It could also be used as a semi-flexible linker in PROTAC development for targeted protein degradation .

properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662239
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

388108-90-5, 1015939-27-1
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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